M1 ligand 1

Description

Structure

3D Structure

Properties

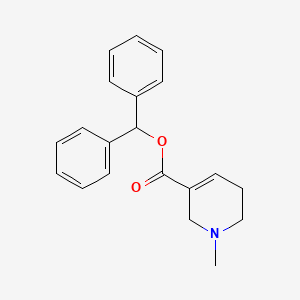

Molecular Formula |

C20H21NO2 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

benzhydryl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |

InChI |

InChI=1S/C20H21NO2/c1-21-14-8-13-18(15-21)20(22)23-19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-13,19H,8,14-15H2,1H3 |

InChI Key |

HBFFBQFKYRTFJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Safety Operating Guide

Navigating the Disposal of M1 Ligands: A Comprehensive Safety and Procedural Guide

The responsible management and disposal of laboratory chemicals are fundamental to ensuring personnel safety and environmental protection. For researchers, scientists, and drug development professionals working with novel compounds, such as M1 ligands, adherence to proper disposal protocols is a critical aspect of the research lifecycle. The term "M1 ligand" can refer to a range of substances, including Mitochondrial fusion promoter M1 or various M1 muscarinic acetylcholine receptor (mAChR) agonists and antagonists.[1][2] Given the diverse nature of these compounds, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact M1 ligand in use before initiating any disposal procedures.[3]

This guide provides a comprehensive overview of the essential safety and logistical information for the proper disposal of a representative M1 ligand, emphasizing procedural, step-by-step guidance.

Key Safety and Physical Properties

Prior to handling any chemical, a thorough understanding of its properties and associated hazards is essential. The following table summarizes typical quantitative data that would be found on an SDS for a research-grade M1 ligand.

| Property | Value | Reference |

| Physical State | Solid (powder) or Liquid | [4] |

| Boiling Point | Not determined | |

| Melting Point | >200 °C | |

| Solubility | Soluble in DMSO, Ethanol | |

| Vapor Pressure | Negligible | |

| Density | Not determined | |

| Flash Point | Not determined | |

| LD50 (Oral) | >2000 mg/kg (rat) | [5] |

Personal Protective Equipment (PPE)

When handling M1 ligands, appropriate personal protective equipment must be worn to minimize exposure and ensure safety.

| PPE Item | Specification |

| Gloves | Chemical-resistant (e.g., nitrile) |

| Eye Protection | Safety glasses or goggles |

| Lab Coat | Standard laboratory coat |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of a typical M1 ligand. These steps are based on standard hazardous waste disposal guidelines and should be adapted to comply with institutional and local regulations.

1. Waste Segregation:

-

Do not mix M1 ligand waste with other chemical waste streams unless compatibility has been confirmed.

-

At a minimum, waste should be segregated into acids, bases, halogenated solvents, non-halogenated solvents, and solid chemical waste.

2. Waste Container Selection and Labeling:

-

Use a designated, leak-proof, and chemically compatible waste container.

-

The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the M1 ligand, and any associated hazard symbols (e.g., irritant, toxic).

-

The date the waste was first added to the container must also be recorded.

3. Disposal of Liquid Waste:

-

Collect all aqueous and solvent solutions containing the M1 ligand in the designated hazardous waste container.

-

Do not dispose of this compound down the sink.

-

Subsequent rinses of glassware may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most prudent approach.

-

Keep the waste container securely capped when not in use.

4. Disposal of Solid Waste:

-

Solid M1 ligand and any contaminated materials (e.g., weighing paper, pipette tips, gloves) should be collected in a separate, clearly labeled solid hazardous waste container.

5. Spill Management:

-

In the event of a spill, evacuate the area if necessary.

-

Provide adequate ventilation.

-

Wear appropriate PPE as detailed above.

-

Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

For solid spills, carefully sweep or vacuum the material to avoid generating dust.

-

Collect the absorbed material or swept solids into a designated hazardous waste container.

-

Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

6. Final Disposal:

-

Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

-

Ensure all containers are properly labeled and sealed before collection.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of an M1 ligand.

Caption: A flowchart illustrating the decision-making process for the proper disposal of M1 ligand waste.

References

Navigating the Safe Handling of M1 Ligand 1: A Comprehensive Guide to Personal Protective Equipment and Disposal

Disclaimer: The following guide provides general safety and handling protocols for a research-grade chemical compound referred to as "M1 ligand 1." Given the lack of a specific chemical identifier (such as a CAS number), this document assumes "this compound" is a potent, potentially hazardous ligand intended for laboratory research in fields like drug development, based on the target audience. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound they are using for definitive safety information and quantitative data.

The safe handling of any chemical substance in a laboratory setting is paramount to ensuring the well-being of researchers and the integrity of experimental outcomes. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for managing this compound, a substance that may present chemical and biological hazards. Adherence to these guidelines, in conjunction with institution-specific safety protocols, is critical for minimizing risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE creates a necessary barrier between the researcher and potential hazards.[1][2] The minimum required PPE for handling this compound should be supplemented based on a thorough risk assessment of the specific procedures being undertaken.[3][4]

| Equipment | Specification | Purpose |

| Body Protection | Flame-resistant lab coat | Protects skin and clothing from splashes and spills.[5] |

| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1 compliant) | Minimum protection from flying particles. |

| Chemical splash goggles | Required when handling larger volumes or when there is a significant splash risk. | |

| Face shield | To be worn in addition to goggles during activities with a high potential for splashing. | |

| Hand Protection | Disposable nitrile gloves | Provides protection against incidental chemical contact. Double-gloving is recommended. |

| Chemically resistant gloves (e.g., Silver Shield) | For extended handling or when dealing with chemicals of unknown toxicity. | |

| Respiratory Protection | N95 respirator or higher | May be required for handling powders or when working in poorly ventilated areas. The specific type will depend on the chemical's volatility and toxicity. |

| Foot Protection | Closed-toe shoes | Prevents injuries from spills and dropped objects. |

Operational Plan: A Step-by-Step Approach to Safe Handling

A structured workflow is essential for minimizing exposure and preventing contamination. The following protocol outlines the key stages of working with this compound.

Pre-Handling Preparations

-

Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound to understand its specific hazards, including toxicity, reactivity, and first-aid measures.

-

Designate a Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

-

Assemble all Materials: Gather all necessary equipment, including PPE, consumables, and waste containers, before starting the experiment.

-

Verify Emergency Equipment: Ensure that an eyewash station and safety shower are accessible and in good working order.

Handling Procedures

-

Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

-

Weighing and Reconstitution: If the ligand is a powder, conduct all weighing and reconstitution within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

-

Solution Preparation: When preparing solutions, add the ligand to the solvent slowly to avoid splashing.

-

Experimental Use: During experimental procedures, handle all solutions containing this compound with care, avoiding skin and eye contact.

-

Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.

Post-Handling and Cleanup

-

Decontamination: Decontaminate all work surfaces and equipment after use. A 10% bleach solution or other appropriate disinfectant can be effective for biological materials.

-

Waste Segregation: Segregate all waste generated during the experiment according to the disposal plan.

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.

-

Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing this compound Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility. The overriding principle is that no procedure should be initiated without a clear plan for the disposal of all generated waste.

Waste Segregation and Collection

-

Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical nature of the waste.

-

Solid Waste: Dispose of contaminated solid waste, such as pipette tips, gloves, and paper towels, in a designated biohazardous or chemical waste container.

-

Sharps: All contaminated needles and syringes must be disposed of in a designated sharps container.

Inactivation and Disposal Methods

The appropriate disposal method will depend on the specific hazards of this compound and local regulations.

-

Chemical Inactivation: For some ligands, chemical inactivation may be a suitable pre-treatment step. This could involve treatment with a 10% bleach solution or a 1% alkaline detergent, allowing for a sufficient contact time (e.g., 30 minutes) to denature the compound.

-

Autoclaving: If the ligand is associated with biological materials, autoclaving may be an effective sterilization method. A typical cycle is a minimum of 30 minutes at 121°C and 15 psi.

-

Licensed Waste Carrier: In many cases, chemical and biohazardous waste must be collected by a licensed waste management company for incineration or other specialized disposal methods.

All waste containers must be clearly labeled with their contents and associated hazards.

Workflow for Safe Handling and Disposal of this compound

Caption: Workflow for the safe handling and disposal of this compound.

By implementing these safety protocols, researchers can create a secure environment for handling this compound, thereby protecting themselves and their colleagues while maintaining the quality and reliability of their scientific work. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. PPE and Safety for Chemical Handling [acsmaterial.com]

- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]

- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.